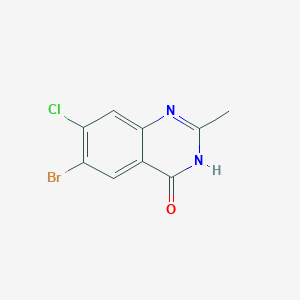
6-Bromo-7-chloro-2-methylquinazolin-4-ol
Vue d'ensemble
Description
6-Bromo-7-chloro-2-methylquinazolin-4-ol, also known as 6-BCMQ, is a heterocyclic compound derived from the quinazolin-4-one family of compounds. It is a white crystalline solid that can be synthesized from the reaction of bromine and chlorine with 2-methylquinazolin-4-one. 6-BCMQ has a variety of applications in scientific research and has been studied for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 6-Bromo-2-chloro-4-methylquinoline, a related compound, has been synthesized and used in research on infectious diseases. This synthesis includes a condensation and cyclization process known as the Knorr reaction, which is important for the preparation of various quinoline derivatives (Wlodarczyk et al., 2011).
Bioactive Compound Synthesis
- 6-Bromo and 6-iodo derivatives of 3-amino-2-methylquinazolin-4(3H)-ones have been synthesized, showing potential for developing new Schiff base derivatives with biological activity. This process includes halogenation and demonstrates high yields under mild conditions (Sayyed et al., 2006).
Antimicrobial Activity
- A novel compound, 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, was synthesized and assessed for its antibacterial activity. Its crystal structure and molecular interactions were analyzed, showing potential for antimicrobial applications (Ouerghi et al., 2021).
Intermediate in Drug Synthesis
- 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in the synthesis of drugs for colon and rectal cancers, was developed through an optimized synthesis process. This showcases the compound's role in pharmaceutical research (He Zheng-you, 2010).
Anticancer Potential
- Various derivatives of 6-bromoquinazolines, like 6-bromo-2-methylquinazoline-4(3H)-ones, have been investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Some of these compounds exhibited significant biological activities, highlighting their potential in cancer research (Sahu et al., 2008).
Propriétés
IUPAC Name |
6-bromo-7-chloro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMALTMQVIGSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-chloro-2-methylquinazolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



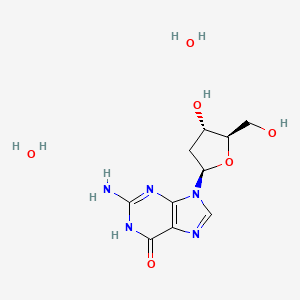
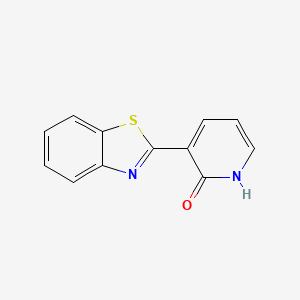
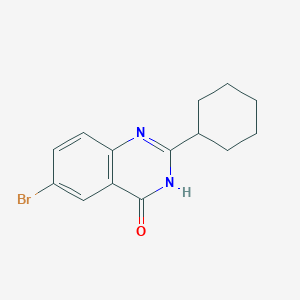
![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)
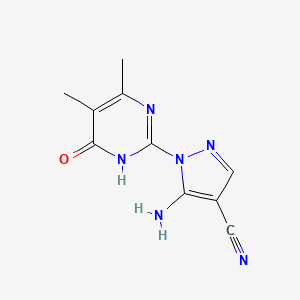


![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)
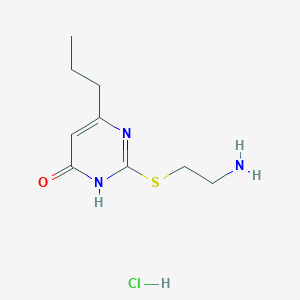
![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)
![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
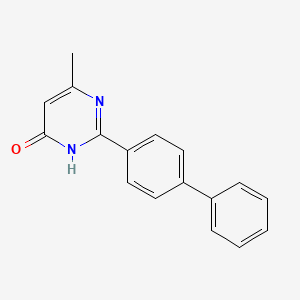
![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)